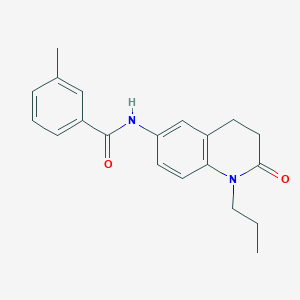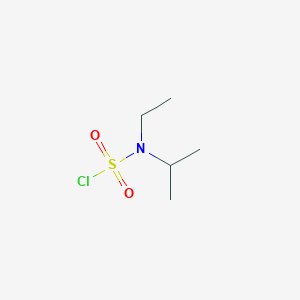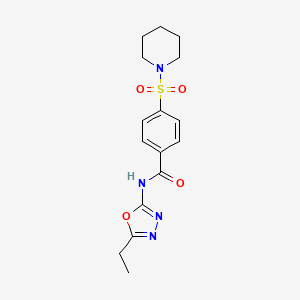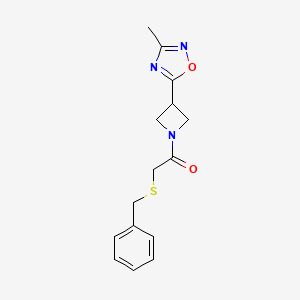![molecular formula C9H11F3N2O2 B2966553 Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate CAS No. 2222511-76-2](/img/structure/B2966553.png)
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate is a chemical compound with the CAS Number: 2222511-76-2. It has a molecular weight of 236.19 . The IUPAC name for this compound is ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F3N2O2/c1-2-16-8(15)5-7-3-4-14(13-7)6-9(10,11)12/h3-4H,2,5-6H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 236.19 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate serves as a precursor in the synthesis of various pyrazole derivatives with potential antimicrobial properties. For instance, a study detailed the synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives starting from ethyl 2-(1H-pyrazol-1-yl)acetate. These derivatives exhibited significant antibacterial activity against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Heterocyclic Synthesis
In heterocyclic chemistry, this compound is used for the synthesis of complex molecules. A research group explored its reactivity to produce polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, demonstrating the compound's versatility in organic synthesis and the potential for creating a wide range of heterocyclic compounds with varied biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antioxidant Phenolic Compounds
The compound also finds application in the isolation of antioxidant phenolic compounds from natural sources. Through activity-directed fractionation and purification, significant antioxidant activities were observed, suggesting its role in identifying potential natural antioxidants for use in food and pharmaceutical industries (Zhang, Liao, Moore, Wu, & Wang, 2009).
Catalysis and Material Science
In material science and catalysis, this compound is involved in forming composite materials with unique properties. For example, research has been conducted on molybdenum oxide/pyrazolylpyridine composites, where the compound contributes to the formation of heterogeneous catalysts used in olefin epoxidation, showcasing its utility in developing new catalytic systems (Figueiredo et al., 2012).
Propiedades
IUPAC Name |
ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-16-8(15)5-7-3-4-14(13-7)6-9(10,11)12/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIMQANTUDEDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2966473.png)


![(3As,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2966479.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide](/img/structure/B2966483.png)
![(3Ar,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride](/img/structure/B2966484.png)

![Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2966487.png)

![2-Chloro-N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2966489.png)


![ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2966492.png)
